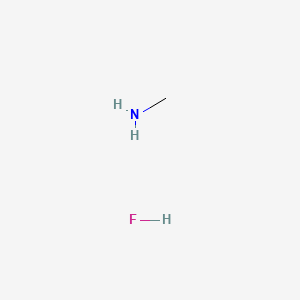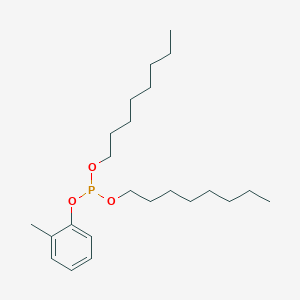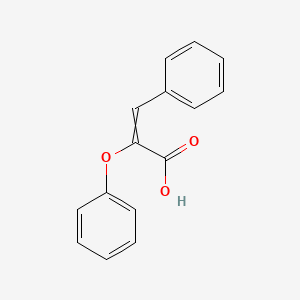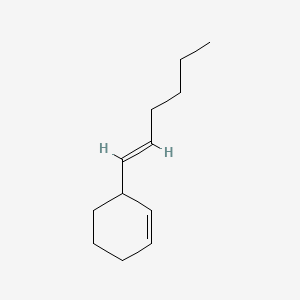
Benzamide, 2-chloro-N-(4-pyridinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-chloro-N-(4-pyridinylmethyl)-: is an organic compound with the molecular formula C13H11ClN2O It is a derivative of benzamide, where the benzamide core is substituted with a 2-chloro group and a 4-pyridinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-chloro-N-(4-pyridinylmethyl)- typically involves the reaction of 2-chlorobenzoyl chloride with 4-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for Benzamide, 2-chloro-N-(4-pyridinylmethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient large-scale production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro group in Benzamide, 2-chloro-N-(4-pyridinylmethyl)- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The pyridinylmethyl group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridinyl ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.
Oxidation: Formation of N-oxides of the pyridinylmethyl group.
Reduction: Formation of reduced derivatives of the pyridinyl ring.
科学的研究の応用
Chemistry: Benzamide, 2-chloro-N-(4-pyridinylmethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It is investigated for its binding affinity to various biological targets, including enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its activity against certain diseases, including its potential as an anti-tubercular agent .
Industry: In the industrial sector, Benzamide, 2-chloro-N-(4-pyridinylmethyl)- is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Benzamide, 2-chloro-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied .
類似化合物との比較
- 2-Chloro-N-(2-pyridinylmethyl)benzamide
- 2-Chloro-N-(3-pyridinylmethyl)benzamide
- 2-Chloro-N-(4-methyl-2-pyridinyl)benzamide
Comparison: Benzamide, 2-chloro-N-(4-pyridinylmethyl)- is unique due to the specific positioning of the chloro and pyridinylmethyl groups. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. For instance, the position of the pyridinylmethyl group can influence the compound’s binding affinity to biological targets, thereby affecting its pharmacological properties .
特性
CAS番号 |
56913-72-5 |
|---|---|
分子式 |
C13H11ClN2O |
分子量 |
246.69 g/mol |
IUPAC名 |
2-chloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
InChIキー |
XKOFVARLFAJHEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)







![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
